molecular formula C12H12ClF3O3 B13669361 Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Katalognummer: B13669361
Molekulargewicht: 296.67 g/mol
InChI-Schlüssel: YVFMRMANDBAMIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate is an organic compound that features a trifluoromethyl group, a chloro-substituted phenyl ring, and a hydroxypropanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanol.

    Substitution: Ethyl 3-(2-methoxy-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and chemical resistance.

Wirkmechanismus

The mechanism of action of Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.

    Ethyl 3-(2-methoxy-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate: Similar structure but with a methoxy group instead of a chloro group.

Uniqueness

Ethyl 3-(2-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate is unique due to the combination of its trifluoromethyl group, chloro-substituted phenyl ring, and hydroxypropanoate ester. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

I

Eigenschaften

Molekularformel

C12H12ClF3O3

Molekulargewicht

296.67 g/mol

IUPAC-Name

ethyl 3-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate

InChI

InChI=1S/C12H12ClF3O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5,10,17H,2,6H2,1H3

InChI-Schlüssel

YVFMRMANDBAMIE-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(C1=C(C=CC(=C1)C(F)(F)F)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.